N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
N’-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a benzo[h]chromene moiety, and a dimethyliminoformamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides, including N’-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide, often employs solvent-free reactions. This approach is favored due to its cost-effectiveness and efficiency. The reaction of aryl amines with ethyl cyanoacetate under fusion conditions is one of the widely used methods .
Chemical Reactions Analysis
Types of Reactions
N’-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with different reagents.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phenacyl bromide, triethylamine, and various alkylating agents. Reaction conditions often involve boiling ethanol as a solvent and the use of basic catalysts .
Major Products Formed
The major products formed from the reactions of N’-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide include various heterocyclic compounds, such as pyrrole derivatives .
Scientific Research Applications
N’-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups play a crucial role in its reactivity, enabling it to participate in a variety of chemical reactions. The compound’s biological activity is attributed to its ability to interact with specific enzymes and receptors, leading to the modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and exhibit similar reactivity and applications.
Coumarin Derivatives: Compounds containing the benzo[h]chromene structure, such as coumarins, have comparable biological activities and synthetic routes.
Uniqueness
N’-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to form a variety of heterocyclic compounds through different reaction pathways makes it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C24H21N3O |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C24H21N3O/c1-16-8-10-18(11-9-16)22-20-13-12-17-6-4-5-7-19(17)23(20)28-24(21(22)14-25)26-15-27(2)3/h4-13,15,22H,1-3H3 |
InChI Key |
JFTRPWYXXSBSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N=CN(C)C |
Origin of Product |
United States |
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